Product packaging for Mono-(4-methyl-7-oxooctyl)phthalate-d4(Cat. No.:CAS No. 1332966-00-3)

Mono-(4-methyl-7-oxooctyl)phthalate-d4

Cat. No.: B566119
CAS No.: 1332966-00-3
M. Wt: 310.382
InChI Key: UFUNVAIKYOYYBB-KNIGXJNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated analog of a phthalate metabolite, specifically designed for use as an advanced analytical reference standard. This high-purity compound (neat form) is essential for precise and reliable quantitative analysis in complex sample matrices, utilizing sophisticated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its core research value lies in tracing and quantifying environmental contaminants and their metabolic pathways. Researchers employ this stable, isotopically labeled compound in metabolism studies, environmental fate analysis, and human biomonitoring to investigate the exposure and biological processing of phthalate plasticizers. The deuterium atoms (d4) serve as an internal standard, enabling highly accurate measurements by correcting for analyte loss during sample preparation and instrument variability. The product is supplied neat (without solvent) at a concentration of neat and in a 10 mg size, with the CAS Number 1332966-00-3 . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use.

Properties

CAS No.

1332966-00-3

Molecular Formula

C17H22O5

Molecular Weight

310.382

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D

InChI Key

UFUNVAIKYOYYBB-KNIGXJNHSA-N

SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C

Synonyms

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester;  (7-oxo-MMOP)-d4;  7-oxo-MiNP-d4; 

Origin of Product

United States

Metabolic Pathways and Biotransformation of Diisononyl Phthalate to Mono 4 Methyl 7 Oxooctyl Phthalate

General Phthalate (B1215562) Metabolism and Monoester Formation

The metabolic process for phthalate esters, particularly high molecular weight phthalates like Diisononyl Phthalate (DiNP), is a multi-step process that begins with hydrolysis. mdpi.comnih.gov In the body, enzymes such as esterases and lipases catalyze the initial biotransformation of phthalate diesters into their corresponding monoesters. mdpi.com This initial step is crucial as the resulting monoester form is often considered more biologically active than its parent compound. mdpi.com

For long-chain phthalates, this hydrolysis largely occurs before absorption in the gastrointestinal tract. nih.gov Following the formation of the monoester, the metabolic pathway can proceed through a second phase involving conjugation, often with glucuronic acid. mdpi.comnih.gov This Phase II conjugation process increases the water solubility of the metabolites, which facilitates their excretion from the body, primarily through urine. mdpi.comnih.gov While short-chain phthalates may be excreted with minimal further changes, longer-chain compounds like DiNP undergo extensive additional biotransformation, primarily through oxidative metabolism, before elimination. mdpi.comnih.gov

Oxidative Biotransformation of Diisononyl Phthalate (DiNP)

Following the initial hydrolysis of DiNP to its monoester, monoisononyl phthalate (MiNP), the compound undergoes significant oxidative metabolism. nih.govnih.gov This secondary, oxidative biotransformation is a critical pathway for high-molecular weight phthalates. nih.govresearchgate.net The oxidation occurs on the alkyl side chain of the MiNP molecule, leading to the formation of more polar metabolites. nih.govnih.gov These oxidative metabolites are far more prominent in urine than the simple hydrolytic monoester, MiNP, indicating that oxidation is the primary metabolic route following monoester formation. nih.govnih.gov

Research has identified several key oxidative metabolites of DiNP that serve as important biomarkers of exposure. nih.govnih.gov The primary oxidative metabolites result from hydroxylation and subsequent oxidation of the isononyl side chain. These major secondary metabolites include:

Mono-(hydroxyisononyl) phthalate (MHiNP or OH-MiNP): Formed by the addition of a hydroxyl group. nih.govnih.gov

Mono-(carboxyisooctyl) phthalate (MCiOP or cx-MiNP): Formed by further oxidation to a carboxylic acid. nih.govnih.gov

Mono-(oxoisononyl) phthalate (MOiNP or oxo-MiNP): Formed by the oxidation of a secondary alcohol to a ketone. nih.govnih.gov

Within the group of oxo-metabolites is the specific compound Mono-(4-methyl-7-oxooctyl)phthalate , also abbreviated as 7oxo-MMeOP . nih.govnih.govnih.gov This metabolite is characterized by a ketone group at the 7th carbon of the 4-methyloctyl chain. nih.gov Studies have confirmed the presence of 7oxo-MMeOP, along with other oxidative metabolites, in human urine and serum samples, underscoring its role as a product of DiNP biotransformation. nih.govnih.gov The detection of these oxidative metabolites is significantly more frequent and at higher concentrations than the primary monoester, MiNP. nih.govnih.gov

Table 1: Major Oxidative Metabolites of Diisononyl Phthalate (DiNP)

Metabolite NameAbbreviationType of TransformationSource
Mono-(hydroxyisononyl) phthalateMHiNP / OH-MiNPHydroxylation (ω-1 oxidation) nih.govnih.gov
Mono-(carboxyisooctyl) phthalateMCiOP / cx-MiNPCarboxylation (ω oxidation) nih.govnih.gov
Mono-(4-methyl-7-oxooctyl)phthalate7oxo-MMeOP / MOiNPOxidation (ketone formation) nih.govnih.govnih.gov

The formation of Mono-(4-methyl-7-oxooctyl)phthalate from its precursor MiNP is an enzymatically mediated process. nih.gov The initial hydrolysis of the DiNP diester is carried out by non-specific esterases and lipases. mdpi.com The subsequent, crucial steps of side-chain oxidation are performed by Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family of monooxygenases. mdpi.com These enzymes catalyze the hydroxylation of the alkyl chain, creating an alcohol intermediate such as mono-(4-methyl-7-hydroxyoctyl)phthalate (7OH-MMeOP). nih.gov This hydroxylated metabolite is then further oxidized by alcohol dehydrogenases to form the corresponding ketone, yielding Mono-(4-methyl-7-oxooctyl)phthalate (7oxo-MMeOP).

Comparative Metabolic Profiles Across Non-Human Species (e.g., Rodents, Primates)

In rodents, such as F-344 rats, DiNP is rapidly metabolized to its monoester in the gastrointestinal tract and then converted to oxidative metabolites that are primarily excreted in the urine. nih.gov Studies in rats have shown that oxidative metabolites like MCIOP, MHINP, and MOINP are the major urinary products. nih.govnih.gov However, the dominant metabolite can differ between species; in rats, MCIOP was identified as the most abundant urinary metabolite, whereas in one human study population, MHINP was found in the highest concentration. nih.govnih.gov

Marked species differences in phthalate metabolism are well-documented. nih.gov For instance, with the related phthalate DEHP, rats primarily oxidize the residual alkyl chain, while primates are more capable of glucuronidating the monoester directly. nih.gov For DiNP, pharmacokinetic studies suggest that primates exhibit lower absorption at low oral doses and more limited total absorption at high doses compared to rodents. nih.gov Furthermore, studies in neonatal mice have demonstrated tissue- and gender-specific alterations in lipid profiles following DiNP exposure, suggesting metabolic distinctions even within a single species. nih.gov

Table 2: Comparative Aspects of DiNP Metabolism

SpeciesKey Metabolic FeaturesPrimary Urinary MetabolitesSource
Rodents (Rats)Rapid metabolism to monoester, followed by extensive oxidation.Oxidative metabolites (MCIOP, MHINP, MOINP), with MCIOP being most abundant in some studies. nih.govnih.govnih.gov
Primates (including Humans)Lower absorption and more limited metabolism at high doses compared to rodents.Oxidative metabolites (MHINP, MCIOP, MOINP), with MHINP being most abundant in some studies. nih.govnih.govnih.gov
Rodents (Mice)Metabolism shows tissue- and gender-specific differences.Not specified, but metabolic disruption patterns differ from other phthalates. nih.gov

Environmental Occurrence and Fate of Mono 4 Methyl 7 Oxooctyl Phthalate Unlabeled

Detection and Quantification in Aquatic Ecosystems

The parent compound, Diisononyl phthalate (B1215562) (DINP), from which Mono-(4-methyl-7-oxooctyl)phthalate is derived, has been detected in various aquatic environments. When DINP is released into water, a significant portion is expected to end up in the sediment at the bottom of lakes and rivers.

Studies have reported the presence of DINP in surface waters at concentrations ranging from 0.23 to 85 µg/L. nih.gov For instance, a study in the U-Tapao Canal in Thailand detected DiNP in 65% of water samples with a mean concentration of 2.12 ± 0.56 µg/L. nih.gov While specific quantification data for Mono-(4-methyl-7-oxooctyl)phthalate in surface waters and sediments are limited in the reviewed literature, the detection of its parent compound suggests the potential for its presence. The strong tendency of DINP to bind to organic matter indicates that sediments are a significant sink for this phthalate. regulations.gov

Table 1: Concentration of Diisononyl phthalate (DINP) in Aquatic Environments

MatrixLocationConcentration Range (µg/L)Mean Concentration (µg/L)Detection Frequency
Surface WaterU-Tapao Canal, ThailandNot specified2.12 ± 0.5665%
Surface WaterVarious European Waters0.52Not specifiedNot specified
Surface WaterVarious European Rivers0.15 - 1.98Not specifiedNot specified
Urban Run-offNot specified21 - 70Not specifiedNot specified
Urban Storm-waterNot specified85Not specifiedNot specified

Presence and Distribution in Indoor Dust Environments

Indoor environments are significant reservoirs for phthalates, including DINP, due to their use in a wide array of consumer products and building materials. Over time, DINP can migrate out of these products and adsorb onto indoor dust particles. researchgate.net Inhalation or ingestion of this contaminated dust is a potential route of human exposure.

Studies have consistently detected DINP in indoor dust. For example, research in preschools with PVC flooring reported a median dust concentration of 857 μg/g. researchgate.net Another study investigating various indoor environments in the USA found non-phthalate plasticizers at concentrations as high as those of the frequently detected Di-(2-ethylhexyl) phthalate (DEHP). nih.gov While specific concentrations for Mono-(4-methyl-7-oxooctyl)phthalate in indoor dust are not widely reported, the prevalence of its parent compound, DINP, indicates that this metabolite is likely present in these environments.

Table 2: Concentration of Diisononyl phthalate (DINP) in Indoor Dust

EnvironmentFlooring MaterialMedian Concentration (µg/g)
PreschoolsPVC857
PreschoolsLinoleum384

Environmental Degradation Pathways and Persistence

The environmental fate of Mono-(4-methyl-7-oxooctyl)phthalate is intrinsically linked to the degradation of its parent compound, DINP. Abiotic degradation processes such as hydrolysis are not considered significant for DINP in aquatic environments. mst.dk Photodegradation in the atmosphere is estimated to be relatively rapid, with half-lives of a few days; however, in soil and aquatic environments, this process is expected to be insignificant due to low light penetration. isotope.com

Biodegradation is considered a major route for the environmental breakdown of phthalates. mdpi.com DINP is considered to be readily biodegradable in laboratory tests, although its degradation in real-world conditions, such as in sediment-water systems, can be very slow under both aerobic and anaerobic conditions. mst.dk The estimated half-life of DINP is approximately 50 days in surface water, 300 days in soil, and can be as long as 3,000 days in sediment, highlighting its potential for persistence in certain environmental compartments. greenfacts.org

The degradation of DINP proceeds through the formation of its monoester, mono-iso-nonyl phthalate (MINP), and subsequent oxidative metabolites, including Mono-(4-methyl-7-oxooctyl)phthalate. epa.govnih.gov The complete degradation pathway involves the breakdown of these intermediate products. For instance, the degradation of a similar compound, di-n-octyl phthalate, involves the formation of mono-n-octyl phthalate, phthalic acid, and 1-octanol, which are then further metabolized. nih.gov While specific studies on the persistence and complete degradation pathway of Mono-(4-methyl-7-oxooctyl)phthalate are scarce, its formation as an intermediate in DINP breakdown suggests its presence during the degradation process in various environmental matrices.

Mechanistic Research on the Biological Activity of Phthalate Metabolites Non Human in Vivo and in Vitro Models

Interaction with Nuclear Receptor Signaling Pathways

Nuclear receptors are critical transcription factors that regulate a host of physiological processes. Phthalate (B1215562) metabolites are known to interact with these pathways, acting as endocrine disruptors. The activity of Mono-(4-methyl-7-oxooctyl)phthalate (also known as oxo-MiNP) is primarily characterized by its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

The primary mechanism through which Mono-(4-methyl-7-oxooctyl)phthalate and related phthalate monoesters exert their biological effects is the activation of PPARs. nih.gov These receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation.

Research demonstrates that phthalate monoesters function as ligands for PPARα, PPARβ/δ, and PPARγ. nih.gov The potency and efficacy of activation generally increase with the length of the alkyl side-chain. nih.gov Studies specifically investigating DINP metabolites in mouse ovarian granulosa cells found that they act through PPAR pathways to alter gene expression. nih.gov In these cells, DINP metabolites caused significant changes in the expression of known PPAR target genes, Fabp4 and Cd36. nih.gov Further investigation confirmed that these effects were mediated by endogenous PPAR receptors, with a stronger preference for PPARγ over PPARα. nih.gov

In the 3T3-L1 preadipocyte cell line, exposure to the parent compound DINP, which is metabolized into active forms like oxo-MiNP, led to the upregulation of both Pparγ and Pparα gene expression. nih.govbohrium.comdiva-portal.org This dual activation underscores the metabolite's role in influencing cellular metabolic pathways governed by these receptors. A computational toxicology study further predicted that DINP metabolites have a high probability of binding to and activating PPARγ. nih.gov

Modulatory Effects on Other Nuclear Receptors (e.g., Constitutive Androstane Receptor, Androgen Receptor, Estrogen Receptor)

The parent compound, DINP, is recognized for its anti-androgenic activity in animal models, which is characterized by the inhibition of testicular testosterone (B1683101) synthesis. nih.gov This effect suggests that its metabolites interfere with the androgen receptor (AR) signaling pathway. nih.gov In one study, DINP demonstrated significant anti-androgenic properties, inhibiting AR activation with an IC50 of 0.0679 µM in a yeast-based assay. nih.gov Since DINP itself is quickly metabolized, this activity is considered to be carried out by its metabolites, including Mono-(4-methyl-7-oxooctyl)phthalate. nih.gov

However, the interaction may be indirect. A computational analysis predicted that DINP metabolites, including oxo-MiNP, were unlikely to bind directly to the ligand-binding domains of the androgen receptor or the estrogen receptor. nih.gov This suggests the observed anti-androgenic effects may not stem from classical receptor antagonism but could result from upstream disruptions, such as the inhibition of steroid hormone biosynthesis.

Alterations in Endogenous Biosynthesis Pathways (e.g., Steroidogenesis in Non-Human Cell Lines)

Phthalate metabolites are well-documented disruptors of steroidogenesis, the metabolic pathway for producing steroid hormones like testosterone and cortisol. The anti-androgenic effects of DINP in rats are attributed to the inhibition of testicular testosterone synthesis, an effect mediated by its active metabolites. nih.gov

Studies on other phthalates using the human adrenocortical H295R cell line, a model for steroidogenesis, have shown that metabolites can significantly decrease the production of testosterone, androstenedione, and progesterone. nih.gov These effects are often traced to the inhibition of key steroidogenic enzymes such as CYP17 (17α-hydroxylase/17,20-lyase) and CYP21B (21-hydroxylase). nih.gov Although direct studies on Mono-(4-methyl-7-oxooctyl)phthalate in the H295R model are limited, the established mechanism for the parent compound and other phthalates strongly indicates that it contributes to the disruption of this critical pathway.

Impact on Metabolic Homeostasis (e.g., Lipid and Glucose Metabolism in Cellular Models)

A primary consequence of the activation of PPARs by Mono-(4-methyl-7-oxooctyl)phthalate and its metabolic relatives is the significant alteration of lipid and glucose homeostasis. This has been extensively demonstrated in cellular models of adipocytes and hepatocytes.

In the 3T3-L1 mouse preadipocyte cell line, exposure to DINP promotes adipogenesis, leading to increased lipid accumulation in a dose-dependent manner. nih.govbohrium.comdiva-portal.org This differentiation into mature fat cells is driven by the upregulation of master adipogenic regulators, including Pparγ and C/EBPα, as well as their downstream targets like the fatty acid-binding proteins Fabp4 and Fabp5. nih.govbohrium.com

In liver cells, phthalate exposure is also linked to disruptions in lipid metabolism. nih.govmdpi.com Gene set enrichment analysis of mouse thyroid organoids treated with DINP revealed an enrichment of the fatty acid metabolism pathway. nih.gov Studies on hepatocytes have shown that phthalate metabolites can promote lipid accumulation and induce genes related to lipid biosynthesis, partly through the activation of PPAR signaling pathways. mdpi.comnih.gov

Comparative Biological Activity of Mono-(4-methyl-7-oxooctyl)phthalate with Parent Diisononyl Phthalate and Other Metabolites

The biological activity of phthalates follows a clear metabolic activation pathway. The parent diester, DINP, is largely considered a pro-drug with limited intrinsic activity. nih.govmdpi.com It is rapidly hydrolyzed by esterases to its primary monoester metabolite, Monoisononyl phthalate (MINP). nih.govnih.gov This monoester is then subject to further phase I oxidation, yielding secondary metabolites such as Mono-(4-methyl-7-oxooctyl)phthalate (oxo-MiNP), Mono-hydroxyisononyl phthalate (MHINP), and Mono-carboxyisooctyl phthalate (MCIOP). nih.govnih.gov

Research consistently shows that these oxidized metabolites are more biologically relevant than both the parent DINP and the primary metabolite MINP. nih.govnih.gov In human exposure studies, the urinary concentrations of oxidative metabolites like oxo-MiNP are significantly higher and more frequently detected than MINP, making them more reliable and sensitive biomarkers of DINP exposure. nih.govnih.gov This metabolic profile suggests that the oxidized metabolites are the primary drivers of the biological effects associated with DINP. In comparative studies, DINP was found to be more effective at regulating lipid metabolism than its alternative, DINCH, further highlighting the potency of its activated metabolites. nih.govbohrium.com

Comparative PPAR Activation by Phthalate Monoesters (Data from MEHP, a structurally related and well-studied metabolite)
CompoundReceptorCell SystemEC50 (µM)Source
Mono-(2-ethylhexyl)phthalate (MEHP)Mouse PPARαCOS cells0.6 nih.gov
Mono-(2-ethylhexyl)phthalate (MEHP)Human PPARαCOS cells3.2 nih.gov
Mono-(2-ethylhexyl)phthalate (MEHP)Mouse PPARγCOS cells10.1 nih.gov
Mono-(2-ethylhexyl)phthalate (MEHP)Human PPARγCOS cells6.2 nih.gov
Monobenzyl phthalate (MBzP)Mouse PPARαCOS cells21 nih.gov
Monobenzyl phthalate (MBzP)Human PPARαCOS cells30 nih.gov

In Vitro Experimental Systems and Model Organisms for Mechanistic Studies

The mechanistic understanding of Mono-(4-methyl-7-oxooctyl)phthalate and other phthalate metabolites has been built upon a variety of established in vitro and non-human in vivo models. These systems allow for controlled investigation into specific cellular and molecular pathways.

Key In Vitro and Model Systems Used in Phthalate Metabolite Research
Model SystemOrganism/Tissue of OriginTypical ApplicationSource
3T3-L1 CellsMouse Embryo (Preadipocyte)Adipogenesis, lipid metabolism, PPARγ activation nih.govbohrium.comdiva-portal.org
H295R CellsHuman Adrenal CortexSteroid hormone biosynthesis (steroidogenesis) nih.govepa.gov
Granulosa CellsMouse OvaryPPAR activation, reproductive toxicology nih.gov
COS CellsMonkey KidneyGene transactivation assays for nuclear receptors nih.govpsu.edu
FAO CellsRat Liver (Hepatoma)PPARα activation, hepatic metabolism nih.govpsu.edu
HepG2 CellsHuman Liver (Hepatoma)Lipid metabolism, hepatic toxicology nih.gov
Human Liver S9 FractionsHuman LiverIn vitro metabolism and metabolite identification researchgate.netacs.org
mESC-derived FolliclesMouse Embryonic Stem CellsThyroid function and toxicology nih.govfrontiersin.org
Rat ModelsSprague-Dawley, Wistar RatsIn vivo metabolism, anti-androgenicity, developmental toxicity nih.govresearchgate.net

Future Directions in Mono 4 Methyl 7 Oxooctyl Phthalate Research

Elucidation of Novel Biotransformation Pathways in Diverse Biological Systems

Understanding how Mono-(4-methyl-7-oxooctyl)phthalate is formed and further metabolized in the body is critical for interpreting biomonitoring data and assessing potential health risks. While it is known to be a secondary metabolite of DINP and DINCH, the specific enzymatic pathways and the factors influencing metabolic profiles are not fully understood. nih.goviarc.fr

Future research in this area should focus on:

In Vitro and In Vivo Metabolism Studies: The use of in vitro systems, such as liver microsomes and S9 fractions, can help identify the specific enzymes responsible for the biotransformation of the parent compounds into Mono-(4-methyl-7-oxooctyl)phthalate. nih.govresearchgate.net In vivo studies in animal models are also necessary to understand the complete metabolic fate.

Comparative Metabolism Across Species: Investigating the biotransformation pathways in different species is crucial for the appropriate selection of animal models for toxicological studies and for extrapolating the findings to humans. researchgate.net

Identification of Novel Metabolites: As analytical techniques become more sensitive, there is an opportunity to identify previously unknown metabolites of DINP and DINCH. nih.gov Characterizing these novel metabolites will provide a more comprehensive understanding of their biotransformation.

Influence of Genetic Polymorphisms: The role of genetic variations in drug-metabolizing enzymes, such as cytochrome P450s, in influencing the metabolic profile of DINP and DINCH warrants investigation. youtube.com

Integration of Environmental Fate and Transport with Exposure Modeling

Mono-(4-methyl-7-oxooctyl)phthalate and its parent compounds are present in various environmental compartments, leading to human exposure through multiple pathways. nih.govnih.gov To better understand and predict human exposure, it is essential to integrate models of environmental fate and transport with pharmacokinetic models.

Key areas for future research include:

Multimedia Environmental Modeling: Developing and refining multimedia models that can predict the transport and fate of DINP, DINCH, and their metabolites in air, water, soil, and biota is crucial. researchgate.netepa.gov

Source Apportionment: Identifying the primary sources of environmental contamination is essential for developing effective strategies to reduce exposure.

Retrospective Exposure Assessment: The development of models that can estimate historical exposures is important for epidemiological studies investigating the long-term health effects of these compounds. taftlaw.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: The development of PBPK models for DINP and DINCH and their metabolites will help to predict internal dose metrics in humans based on external exposure data.

Table 2: Key Parameters for Environmental Fate and Exposure Modeling

Parameter Description Relevance to Modeling
Henry's Law Constant The partitioning of a chemical between air and water. Predicts atmospheric transport and deposition into water bodies. epa.gov
Soil-Water Partition Coefficient (Koc) The tendency of a chemical to adsorb to soil and sediment. Determines leaching potential into groundwater and runoff into surface water.
Biotransformation Rates The rates at which the compound is metabolized in different organisms and environmental compartments. Influences the persistence and concentration of the parent compound and its metabolites. nih.gov
Bioaccumulation Factor (BAF) The accumulation of a chemical in an organism from all exposure pathways. Assesses the potential for the compound to enter and magnify in the food chain. epa.gov

Further Exploration of Mechanistic Endpoints in Non-Human Models

While DINCH is often considered to have a more favorable toxicological profile than some of the phthalates it replaces, there is a need for more research on the potential health effects of its metabolites, including Mono-(4-methyl-7-oxooctyl)phthalate. nih.gov Future studies should investigate a range of mechanistic endpoints in non-human models to better understand its biological activity.

Future research should explore:

Endocrine and Reproductive Effects: Given the known endocrine-disrupting properties of some phthalates, it is important to investigate the potential for Mono-(4-methyl-7-oxooctyl)phthalate to interfere with hormone signaling pathways.

Developmental Toxicity: Studies in animal models are needed to assess the potential for developmental effects following exposure during critical windows of development.

Metabolic Disruption: The impact of long-term exposure on metabolic processes, such as lipid and glucose metabolism, should be investigated. For example, some phthalate (B1215562) metabolites have been shown to promote liver cancer via reprogrammed cholesterol metabolism. nih.gov

Oxidative Stress and Apoptosis: Investigating the potential of this metabolite to induce oxidative stress and programmed cell death (apoptosis) can provide insights into its mechanisms of toxicity. nih.gov

Q & A

Q. What analytical methodologies are recommended for detecting Mono-(4-methyl-7-oxooctyl)phthalate-d4 in complex matrices?

Gas chromatography-mass spectrometry (GC/MS) with deuterated internal standards (e.g., diethyl phthalate-d4) is optimal for quantification. Internal standards mitigate matrix effects and improve accuracy. For example, 3-nitroaniline-d4 and diethyl phthalate-d4 are used to normalize signal variability in environmental and polymer samples . Sample preparation should include solid-phase extraction (SPE) for phthalate isolation, followed by derivatization if required.

Table 1: Deuterated Phthalates as Internal Standards

CompoundApplication ContextReference ID
Diethyl phthalate-d4Polymer/textile analysis
Dioctyl phthalate-d4Urban runoff studies
Dinonyl phthalate-d4Environmental water analysis

Q. How should this compound be stored to prevent degradation?

Store solutions in acetonitrile or cyclohexane at −20°C, with weekly preparation to minimize degradation. Standards in organic solvents (e.g., cyclohexane) show stability under these conditions . Avoid aqueous buffers due to hydrolysis risks.

Q. What are critical considerations for designing exposure studies of deuterated phthalates in environmental samples?

Include controls for background contamination (e.g., labware blanks) and use isotopically labeled analogs to distinguish exogenous vs. endogenous phthalates. For field studies, account for seasonal variability (e.g., snow vs. rain) in environmental partitioning .

Advanced Research Questions

Q. How should researchers address discrepancies in phthalate recovery rates across different matrices?

Matrix-specific calibration curves are essential. For example, polyester textiles require ATD-GC/MS with time-resolved ion extraction to separate co-eluting compounds (e.g., 1,3-dichloro-4,6-dinitrobenzene*) . Use regression on order statistics (ROS) for datasets with non-detects, as implemented in the NADA R package .

Q. What statistical approaches are suitable for analyzing left-censored data (e.g., concentrations below reporting limits)?

Replace non-detects with half the reporting limit (RL) for preliminary analysis. For robust statistical inference, apply nonparametric Kendall’s tau test and ROS-based mean estimation to handle censored data .

Table 2: Data Analysis Tools for Phthalate Studies

Tool/MethodApplicationReference ID
NADA R packageCensored data analysis
Principal Component Analysis (PCA)Multivariate correlation mapping

Q. How can coexposure effects of this compound with other phthalates be assessed in toxicological studies?

Leverage large epidemiological datasets (e.g., NHANES) to model joint action effects. Use cumulative risk assessment frameworks to evaluate additive or synergistic interactions, particularly for endocrine-disrupting outcomes .

Q. What methodologies validate the environmental degradation pathways of deuterated phthalates?

Combine stable isotope tracing with high-resolution LC-MS/MS to track metabolite formation (e.g., oxo- and hydroxy-derivatives). Reference degradation profiles of structurally similar compounds like MEHP (Mono-2-ethylhexyl phthalate) .

Methodological Notes

  • Contradiction Management : Discrepancies in recovery rates between textile vs. water matrices necessitate matrix-specific validation protocols.
  • Advanced Instrumentation : ATD-GC/MS is preferred for volatile derivatives, while LC-MS/MS is better for polar metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.